6-Bromo-5-methylbenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWTTPDAGIGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization Studies of 6 Bromo 5 Methylbenzo D Oxazole and Its Analogues
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 6-bromo-5-methylbenzo[d]oxazole ring system in substitution reactions is governed by the electronic interplay of the fused oxazole (B20620) ring and the substituents on the benzene (B151609) moiety. The benzoxazole (B165842) system itself influences the electron density of the aromatic ring. The oxygen atom of the oxazole ring can donate lone-pair electron density into the fused benzene ring, thereby activating it towards electrophilic aromatic substitution (EAS). youtube.com This effect generally directs incoming electrophiles to the C4 and C7 positions (ortho and para to the ring oxygen, respectively).
However, the existing substituents—a methyl group at C5 and a bromine atom at C6—exert their own directing and activating or deactivating effects.
Methyl Group (C5): An activating, ortho-para directing group.
Bromo Group (C6): A deactivating, ortho-para directing group.
In the context of this compound, electrophilic substitution is complex. The most likely position for an incoming electrophile is C7, which is ortho to the activating methyl group and para to the oxazole oxygen. The C4 position is sterically hindered by the adjacent methyl group at C5. Common EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the 7-substituted product predominantly. masterorganicchemistry.com
Nucleophilic aromatic substitution (SNAr) on the 6-bromo position is generally difficult under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine), which are absent in this molecule. Therefore, direct displacement of the bromine by nucleophiles requires harsh conditions or is more efficiently achieved via transition metal-catalyzed pathways, as discussed in section 3.3.
Directed Ortho Metalation (DOM) Strategies for Selective Functionalization
Directed ortho metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings, circumventing the limitations of classical electrophilic substitution. wikipedia.orgbaranlab.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca
In benzoxazole derivatives, the oxazole ring itself can serve as a DMG, with the nitrogen and/or oxygen atoms coordinating the lithium cation. acs.org For this compound, the most acidic proton available for deprotonation ortho to the oxazole heteroatoms is at the C7 position.
The general process is as follows:
Lithiation: Treatment of this compound with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. The organolithium reagent coordinates to the oxazole moiety and selectively removes the proton at C7. youtube.com
Quenching with Electrophiles: The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C7 position with high regioselectivity.
This methodology allows for the precise installation of functional groups that are otherwise difficult to introduce.
Table 1: Examples of Electrophiles for Quenching in DoM Reactions
| Electrophile | Reagent Example | Introduced Functional Group |
|---|---|---|
| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic acid) |
| Aldehydes/Ketones | (CH₃)₂CO | -C(OH)(CH₃)₂ (Tertiary alcohol) |
| Alkyl Halides | CH₃I | -CH₃ (Methyl) |
| Iodine | I₂ | -I (Iodo) |
| Disulfides | (CH₃S)₂ | -SCH₃ (Thiomethyl) |
Cross-Coupling Reactions Involving Halo-Substituents
The bromine atom at the C6 position of this compound is a versatile synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org The Suzuki-Miyaura and Heck reactions are particularly prominent examples. nih.govwikipedia.org
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.org It is a robust method for creating biaryl linkages or introducing alkyl and vinyl groups. The general reaction tolerates a wide range of functional groups. nih.gov The coupling of this compound with various boronic acids can produce a library of 6-substituted derivatives. researchgate.netresearchgate.net
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org This reaction is highly effective for installing vinyl groups onto the benzoxazole core. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. youtube.com
Table 2: Representative Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Phenyl-5-methylbenzo[d]oxazole |
| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-Methyl-6-(pyridin-3-yl)benzo[d]oxazole |
| Suzuki-Miyaura | Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5,6-Dimethylbenzo[d]oxazole |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 5-Methyl-6-styrylbenzo[d]oxazole |
| Heck | Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Butyl (E)-3-(5-methylbenzo[d]oxazol-6-yl)acrylate |
Functional Group Interconversions and Derivatization at Methyl Position
The methyl group at the C5 position represents another site for functionalization. As it is attached to an aromatic ring, it is a benzylic position, which imparts specific reactivity.
Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups.
Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid, yielding 6-bromo-benzo[d]oxazole-5-carboxylic acid.
Aldehyde: Selective oxidation to the aldehyde (6-bromo-benzo[d]oxazole-5-carbaldehyde) is more challenging but can be achieved using specific reagents or by first halogenating the methyl group followed by hydrolysis.
Benzylic Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This reaction would produce 6-bromo-5-(bromomethyl)benzo[d]oxazole. This brominated intermediate is highly valuable as it is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., -OH, -CN, -OR, -NR₂) at the benzylic position. vanderbilt.edu
Intramolecular Cyclization and Rearrangement Pathways
The functional groups on the this compound core can be manipulated to participate in intramolecular reactions, leading to the formation of more complex, polycyclic heterocyclic systems.
Intramolecular Cyclization: A common strategy involves introducing two reactive functional groups onto the benzoxazole core that can then react with each other. For example, a Sonogashira coupling at the C6-bromo position could introduce an alkyne. If the C5-methyl group is simultaneously oxidized to a carboxylic acid, subsequent activation and intramolecular attack by a nucleophile could lead to a new fused ring. Copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives is a known method for forming heterocyclic systems. organic-chemistry.org For instance, if an appropriate amine or phenol (B47542) is coupled to the C6 position, intramolecular cyclization could occur with a suitably functionalized C5 or C7 position.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. acs.org This rearrangement could be engineered on a derivative of this compound. For example, if a substituent containing a nucleophile (XH) is attached to the benzoxazole core via an appropriate linker (e.g., an ether or thioether linkage introduced at the C6 position via a Buchwald-Hartwig or similar coupling), and an activating group is present, the nucleophile could attack the benzoxazole ring, leading to a rearranged product. This pathway provides a sophisticated route to novel isomeric scaffolds. acs.org
Advanced Spectroscopic and Analytical Characterization Techniques in Benzo D Oxazole Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-bromo-5-methylbenzo[d]oxazole. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each of the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating nature of the methyl group and the electron-withdrawing and anisotropic effects of the bromine atom and the fused oxazole (B20620) ring. Based on data from analogous benzoxazole (B165842) structures, the anticipated chemical shifts are as follows:
Methyl Protons (-CH₃): A singlet appearing in the upfield region, typically around δ 2.4-2.6 ppm.
Aromatic Protons (Ar-H): The two remaining protons on the benzene (B151609) ring will appear as singlets due to their isolation from other protons. The H-4 proton is expected to be downfield due to the deshielding effect of the adjacent oxygen and bromine, likely in the range of δ 7.6-7.8 ppm. The H-7 proton, adjacent to the nitrogen of the oxazole ring, would likely appear around δ 7.4-7.6 ppm.
Oxazole Proton (H-2): The proton at the 2-position of the oxazole ring is characteristically deshielded and is expected to resonate as a singlet at approximately δ 8.0-8.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts for the nine distinct carbon atoms of this compound can be predicted. The carbons of the benzoxazole core typically resonate between δ 110 and 155 ppm. The C-2 carbon is generally the most downfield among the heterocyclic ring carbons. The carbon atom attached to the bromine (C-6) will be influenced by the heavy atom effect, and its resonance will be shifted accordingly. The methyl carbon will give a characteristic signal in the upfield region of the spectrum.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | 2.4-2.6 | Singlet |
| H-7 | 7.4-7.6 | Singlet |
| H-4 | 7.6-7.8 | Singlet |
| H-2 | 8.0-8.2 | Singlet |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 15-20 |
| C-5 | 130-135 |
| C-6 | 115-120 |
| C-4 | 110-115 |
| C-7 | 120-125 |
| C-7a | 140-145 |
| C-3a | 150-155 |
| C-2 | 150-155 |
| C-7 | 120-125 |
Note: The predicted values are based on the analysis of similar benzoxazole structures and may vary from experimentally determined values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The molecular formula for this compound is C₈H₆BrNO. The expected monoisotopic mass would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Expected Fragmentation Pathways:
Under electron ionization (EI), the molecule is expected to undergo fragmentation, providing structural information. Key fragmentation pathways would likely include:
Loss of a bromine atom: This would result in a significant fragment ion at [M-Br]⁺.
Loss of a methyl radical: Leading to a fragment at [M-CH₃]⁺.
Cleavage of the oxazole ring: This can lead to the formation of various smaller fragment ions, which can help to confirm the core structure. For instance, the loss of CO and HCN from the parent ion or subsequent fragments is a common pathway for benzoxazoles.
| Ion | m/z (relative to ⁷⁹Br) | Identity |
| [M]⁺ | 210.96 | Molecular Ion |
| [M+2]⁺ | 212.96 | Molecular Ion with ⁸¹Br |
| [M-Br]⁺ | 132.05 | Loss of Bromine |
| [M-CH₃]⁺ | 195.95 | Loss of Methyl Radical |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. esisresearch.org These techniques are complementary and are used to identify the characteristic vibrational modes of this compound. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the benzoxazole ring system and the substituents. Key expected absorptions include:
C-H stretching (aromatic and methyl): Around 3100-3000 cm⁻¹ for the aromatic C-H bonds and 2950-2850 cm⁻¹ for the methyl C-H bonds.
C=N stretching: A strong band in the region of 1650-1600 cm⁻¹, characteristic of the oxazole ring. nih.gov
C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
C-O-C stretching (ether linkage in oxazole): Strong, characteristic bands are expected in the 1270-1200 cm⁻¹ region for the asymmetric stretch and around 1070-1020 cm⁻¹ for the symmetric stretch. esisresearch.org
C-Br stretching: A band in the lower frequency region, typically around 700-500 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in the Raman spectrum. The C=N and C=C stretching vibrations would also be observable.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3100-3000 | IR, Raman |
| Methyl C-H stretch | 2950-2850 | IR, Raman |
| C=N stretch | 1650-1600 | IR, Raman |
| Aromatic C=C stretch | 1600-1450 | IR, Raman |
| Asymmetric C-O-C stretch | 1270-1200 | IR |
| Symmetric C-O-C stretch | 1070-1020 | IR |
| C-Br stretch | 700-500 | IR, Raman |
Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)
Chromatographic techniques are essential for verifying the purity of this compound and for its separation from reaction byproducts and starting materials.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. nih.gov By using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the compound can be separated from impurities based on their differential polarity. The retention factor (Rf) value is a characteristic property of the compound under specific chromatographic conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. nih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase such as a gradient of water and acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a reproducible parameter that can be used to identify the compound.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate (B1210297) | Reaction monitoring, preliminary purity check |
| HPLC | C18 | Water/Acetonitrile or Methanol (gradient) | Quantitative purity analysis, separation |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and intermolecular interactions. researchgate.net
The analysis would reveal the planarity of the benzoxazole ring system and the orientation of the methyl group. researchgate.net Furthermore, it would elucidate any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing. While specific crystallographic data for this compound is not available, analysis of related benzoxazole structures suggests that the benzoxazole core is essentially planar.
Computational Chemistry and Cheminformatics in Benzo D Oxazole Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 6-Bromo-5-methylbenzo[d]oxazole.
Density Functional Theory (DFT) Studies
DFT calculations can be employed to determine the optimized geometry of this compound, including bond lengths and angles. dergipark.org.tr For instance, in a related bromo-substituted compound, the bond length between the bromine atom and the aromatic carbon was predicted to be 1.910 Å. dergipark.org.tr Such calculations also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. For example, a study on a similar compound, methyl 4-bromo-2-fluorobenzoate, reported HOMO and LUMO energy values of -6.509 eV and -4.305 eV, respectively. dergipark.org.tr
Furthermore, DFT can be used to generate theoretical vibrational spectra (like IR spectra) which can be compared with experimental data to confirm the molecular structure. nih.gov The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attacks. dergipark.org.tr
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular modeling and dynamics simulations are essential computational tools for exploring the conformational landscape of this compound and its interactions with biological targets.
Conformational Analysis
Ligand-Target Interactions
Molecular dynamics (MD) simulations can provide a dynamic view of how this compound might interact with a biological target, such as an enzyme or a receptor. nih.gov These simulations can reveal the stability of the ligand-protein complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For example, in a study of 6-bromo-quinazoline derivatives, MD simulations were used to assess the conformational stability of the compounds within the EGFR receptor binding pocket. nih.gov Such studies are crucial for understanding the mechanism of action of potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
For a series of benzo[d]oxazole derivatives, QSAR models can be developed to predict their biological activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A QSAR study on a set of compounds can help in identifying the key structural features that are important for their activity.
Similarly, QSPR models can be used to predict the physicochemical properties of this compound and its analogs, such as solubility, melting point, and chromatographic retention times. These models are valuable in the early stages of drug discovery for optimizing the properties of lead compounds.
Computer-Aided Drug Design (CADD) and Virtual Screening Applications
CADD encompasses a range of computational techniques used to discover, design, and optimize new drug candidates. Virtual screening, a key component of CADD, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a ligand-based drug design approach that focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. A pharmacophore model for a series of active benzo[d]oxazole derivatives can be generated and used as a 3D query to search virtual compound libraries for new molecules with similar activity profiles.
Structure-Based Design and Scaffold Hopping Methodologies
When the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed. Molecular docking is a widely used method in this approach, where the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein are predicted. nih.gov
Scaffold hopping is a computational strategy that aims to identify new molecular scaffolds that can mimic the biological activity of a known active compound while having a different core structure. nih.gov This approach can be used to explore novel chemical spaces and identify compounds with improved properties, such as better potency or reduced side effects. nih.govnih.gov For instance, various 5,6-fused bicyclic heteroaromatic scaffolds have been explored as alternatives to existing antitubercular agents. nih.gov
In Silico Pharmacokinetics (e.g., ADME Prediction)
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. dergipark.org.trnih.govresearchgate.netnih.gov These predictions help in identifying potential liabilities early in the drug discovery process, thereby reducing the attrition rate of compounds in later stages of development. For example, parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration can be estimated using computational models. dergipark.org.tr Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound based on its physicochemical properties. nih.govresearchgate.net
Table of Predicted ADME Properties for a Related Compound (Methyl 4-bromo-2-fluorobenzoate)
| Property | Predicted Value | Reference |
| Human Intestinal Absorption (HIA) | 96.91% | dergipark.org.tr |
| Caco-2 Cell Permeability | 21.803 nm/s | dergipark.org.tr |
| Blood Brain Barrier (BBB) Permeability | 1.91742 | dergipark.org.tr |
Molecular Docking Studies
Molecular docking simulations for benzoxazole (B165842) derivatives have been employed to predict their binding affinities and modes of interaction with various biological targets, including enzymes and receptors implicated in a range of diseases. These studies are crucial in the rational design of new therapeutic agents, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity.
Research Findings on Structurally Related Benzoxazole Derivatives
Molecular docking studies on various substituted benzoxazoles have revealed their potential to interact with a diverse array of protein targets. These investigations have been instrumental in elucidating the structure-activity relationships within this class of compounds.
For instance, a series of 2-substituted benzoxazole derivatives were synthesized and subjected to molecular docking studies to explore their antimicrobial potential. nih.gov The studies targeted the DNA gyrase of E. coli, a crucial enzyme for bacterial survival. bohrium.comeurekaselect.com The results indicated that the benzoxazole scaffold could fit into the ATP-binding pocket of the enzyme. bohrium.comeurekaselect.com The interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues, providing a rationale for their observed antibacterial activity. bohrium.com
In another study, novel benzoxazole derivatives were evaluated as potential anti-inflammatory agents by targeting the cyclooxygenase (COX) enzymes. nih.gov Molecular docking simulations demonstrated that these compounds could bind effectively to the active site of COX-2. nih.gov The docking poses revealed key interactions, such as hydrogen bonding with serene and arginine residues, which are critical for the inhibitory activity of known COX-2 inhibitors. nih.gov
Furthermore, benzoxazole derivatives have been investigated as potential anticancer agents. Molecular docking was used to predict the binding of these compounds to various cancer-related proteins. For example, studies have shown that certain benzoxazoles can interact with the ATP-binding site of protein kinases, which are often dysregulated in cancer. The docking results helped to identify key structural features of the benzoxazole scaffold that are important for high-affinity binding.
The following tables summarize the findings from molecular docking studies on various benzoxazole derivatives, illustrating the types of targets and the nature of the predicted interactions.
Table 1: Molecular Docking of Benzoxazole Derivatives Against Microbial Targets
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 2-phenyl benzoxazole | E. coli DNA Gyrase | - | Not Specified | nih.gov |
| N-phenyl-1,3-benzoxazol-2-amine | E. coli DNA Gyrase | - | Not Specified | nih.gov |
| 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazole | Mycobacterium tuberculosis H37RV | Not Specified | Not Specified | bohrium.com |
This table is representative of the types of studies conducted on benzoxazole derivatives and does not include data for this compound.
Table 2: Molecular Docking of Benzoxazole Derivatives Against Inflammatory Targets
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | COX-2 | Not Specified | Not Specified | nih.gov |
| 2-(benzo[d]oxazol-2-yl) aniline (B41778) derivative | Prostaglandin H2 synthase (PGHS) | -7.084 to -7.426 | Not Specified | researchgate.net |
This table is representative of the types of studies conducted on benzoxazole derivatives and does not include data for this compound.
Conclusion and Future Perspectives in 6 Bromo 5 Methylbenzo D Oxazole Research
Current Challenges and Limitations in Benzo[d]oxazole Synthesis and Application
Despite the development of numerous synthetic strategies for benzoxazole (B165842) derivatives, several challenges persist, impacting both laboratory-scale research and potential industrial applications.
Synthetic Challenges:
Harsh Reaction Conditions: Traditional synthesis methods often require aggressive and toxic reagents like phosgene (B1210022) or employ high temperatures and volatile organic solvents. acs.orgmdpi.com
Catalyst Issues: While various Brønsted and Lewis acid catalysts are used, many suffer from low catalytic activity, high cost, and difficulties in recovery and recycling. acs.org
Yield and Purity: Achieving high yields of the desired benzoxazole product can be challenging, often requiring tedious purification steps to remove byproducts and unreacted starting materials. acs.org
Green Chemistry Adoption: While greener approaches are being developed, their widespread adoption is still a work in progress. Many established methods are not environmentally benign, generating significant chemical waste. acs.orgdndi.org For example, moving away from traditional organic solvents and developing solvent-free conditions is a key goal. acs.org
Application Limitations:
Antimicrobial Resistance: A significant driver for benzoxazole research is the search for new antimicrobial agents. nih.gov However, the rapid emergence of multi-drug resistant (MDR) pathogens presents a continuous challenge, requiring the constant development of novel derivatives that can overcome existing resistance mechanisms. nih.govnih.gov
Specificity and Toxicity: While many benzoxazole derivatives show potent biological activity, achieving high selectivity for a specific biological target (like a particular enzyme or receptor) while minimizing off-target effects and cytotoxicity remains a major hurdle in drug development. nih.gov
Understanding Mechanism of Action: For many newly synthesized and promising benzoxazole compounds, the precise mechanism of action at the molecular level is not fully understood. nih.gov Elucidating these mechanisms is critical for rational drug design and optimization.
Emerging Research Directions for Enhanced Biological and Material Functionality
To overcome the current limitations, researchers are exploring innovative strategies to create benzoxazole derivatives with superior properties.
Advancements in Synthesis:
Green and Efficient Catalysis: A major focus is the development of environmentally friendly, reusable, and highly efficient catalysts. For instance, Brønsted acidic ionic liquid gels have been used as heterogeneous catalysts for benzoxazole synthesis under solvent-free conditions, allowing for easy recovery and reuse without significant loss of activity. acs.org
Microwave-Assisted Synthesis: Microwave irradiation is being employed to accelerate reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. jbarbiomed.com
Enhanced Biological Functionality:
Target-Specific Design: Research is moving towards the rational design of benzoxazoles that target specific biological entities. This includes developing potent and selective kinase inhibitors for cancer therapy and other diseases. nih.govmdpi.com For example, new benzoxazole analogues of the anticancer prodrug Phortress (B1677703) are being designed to act as potent agonists of the aryl hydrocarbon receptor (AhR), which in turn activates the CYP1A1 enzyme to exhibit anticancer activity. nih.gov
Combating Drug Resistance: A key direction is the structural modification of the benzoxazole scaffold to create compounds effective against resistant bacterial and fungal strains. nih.govnih.gov Studies have shown that substituents at positions 2 and 5 are often crucial for antimicrobial activity. nih.gov
Broadening Therapeutic Scope: The biological potential of benzoxazoles is being explored beyond traditional antimicrobial and anticancer applications. Recent studies are investigating their use as anti-inflammatory agents, treatments for neurological disorders, and anticonvulsants. nih.govnih.gov
Advanced Materials:
Functional Materials: The unique photophysical properties of the benzoxazole scaffold make it a candidate for applications in material science. thieme-connect.comresearchgate.net Research is ongoing to incorporate this heterocycle into novel organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Interdisciplinary Research Opportunities in Benzo[d]oxazole Chemistry
The complexity of developing new benzoxazole-based drugs and materials necessitates a collaborative, interdisciplinary approach.
Open Innovation and Crowdsourcing: Initiatives like the Open Synthesis Network (OSN) represent a powerful model for collaboration. latrobe.edu.au These networks bring together academic laboratories, including undergraduate institutions, with organizations like the Drugs for Neglected Diseases initiative (DNDi) to crowdsource the synthesis of new compounds for diseases like leishmaniasis and Chagas disease. dndi.orglatrobe.edu.au This approach not only accelerates research but also provides invaluable real-world research experience for students. latrobe.edu.au
Computational and Medicinal Chemistry: The integration of computational chemistry through molecular docking studies is becoming indispensable. nih.govnih.gov These techniques allow researchers to predict how benzoxazole derivatives will interact with biological targets like bacterial DNA gyrase or human enzymes, enabling more rational design of new drug candidates before undertaking complex synthesis. nih.govnih.gov
Chemistry and Materials Science: Collaboration between synthetic chemists and material scientists is crucial for translating the interesting photophysical properties of benzoxazoles into functional devices. This partnership can drive the development of next-generation electronic and optical materials. thieme-connect.com
Chemical Biology and Pharmacology: A deep understanding of the biological effects of new benzoxazole derivatives requires close collaboration between synthetic chemists and pharmacologists. Joint efforts are needed to perform detailed biological assays, elucidate mechanisms of action, and study the biotransformation and metabolic fate of these compounds. nih.gov
The future of research on 6-Bromo-5-methylbenzo[d]oxazole and its analogues is rich with possibility. By addressing current synthetic challenges, exploring novel biological and material applications, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this versatile heterocyclic scaffold.
Q & A
Q. What are the optimal synthetic routes for 6-bromo-5-methylbenzo[d]oxazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via van Leusen's oxazole synthesis, which involves reacting substituted aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours). Potassium carbonate is used as a base, and post-reaction extraction with methyl tert-butyl ether followed by purification yields the product . Key parameters include stoichiometric control of TosMIC and aldehyde (1:1 molar ratio), solvent selection (methanol for solubility), and purification via column chromatography to isolate the brominated derivative. Variations in substituents (e.g., methyl groups) may require adjusted reaction times or temperatures to minimize side reactions.
Q. How can the molecular structure and halogen-bonding propensity of this compound be experimentally characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Cocrystallization with halogen-bond donors like perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) reveals halogen-bonding interactions, particularly I⋯Noxazole bonds with shortening values up to 18% compared to van der Waals radii . Molecular electrostatic potential (MEP) calculations on optimized geometries (using DFT methods) rank acceptor sites, confirming the oxazole nitrogen as the primary halogen-bond acceptor .
Q. What spectroscopic techniques are most effective for analyzing substituent effects in this compound derivatives?
- Methodological Answer :
- H/C NMR : Distinct signals for aromatic protons (e.g., deshielded H2 at ~7.72 ppm) and carbons (C2 at ~150 ppm) confirm substitution patterns .
- HRMS (EI) : Validates molecular weight and bromine isotope patterns.
- UV-Vis/fluorescence spectroscopy : Assess electronic transitions influenced by bromine’s electron-withdrawing effects and methyl’s steric contributions .
Advanced Research Questions
Q. How does this compound participate in halogen-bonded supramolecular assemblies, and what are the implications for material design?
- Methodological Answer : In cocrystals with iodoperfluorobenzenes, the compound forms I⋯Noxazole bonds (2.8–3.0 Å) and secondary I⋯O or I⋯π interactions, creating 1D or 2D supramolecular chains . Competitive acceptor sites (e.g., oxazole oxygen vs. peripheral functionalities) are ranked via MEP calculations, guiding the design of photoluminescent or conductive materials. For example, luminescence properties correlate with halogen-bond strength and crystal packing .
Q. What role do electronic and steric effects of the bromo and methyl substituents play in modulating biological activity (e.g., anticancer or enzyme inhibition)?
- Methodological Answer :
- Electronic Effects : The bromine atom enhances electrophilic reactivity, potentially improving binding to targets like tubulin or kinases. Methyl groups increase lipophilicity, influencing membrane permeability .
- Structure-Activity Relationships (SAR) : In vitro assays (e.g., IC50 measurements against cancer cell lines) combined with docking studies (e.g., targeting STAT3 or G-quadruplex DNA) reveal how substituent positioning affects activity . For example, methyl at C5 may reduce steric hindrance compared to bulkier groups .
Q. How can computational methods predict the reactivity and stability of this compound in catalytic or photochemical applications?
- Methodological Answer :
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. MEP surfaces identify regions prone to halogen bonding or charge transfer .
- TD-DFT : Models UV-Vis absorption spectra for applications in organic electronics, such as charge transport in OLEDs .
- Kinetic Studies : Assess thermal stability via Arrhenius plots (e.g., decomposition temperatures in TGA) and compare with analogous non-brominated derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported halogen-bond strengths for oxazole derivatives: How to reconcile experimental and computational data?
- Analysis : Some studies report I⋯Noxazole bond shortening values of 15–18% , while others note weaker interactions (10–12%) in similar systems. These differences arise from varying donor-acceptor pairs (e.g., perfluorinated vs. non-fluorinated donors) or solvent effects during crystallization. Resolution involves systematic SCXRD comparisons under controlled conditions and MEP benchmarking across diverse halogen donors .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
